Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride (C₁₂H₁₇N₃O₂·2HCl) features a hybrid structure combining a nicotinate core with a 4-aminopiperidine moiety. The molecular framework consists of a pyridine ring substituted at the 2-position by a piperidine group and at the 3-position by a methyl ester. The dihydrochloride salt form arises from protonation of the piperidine’s amine group and the secondary nitrogen in the nicotinate-piperidine linkage, with two chloride counterions stabilizing the charge.
While single-crystal X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights. For example, related piperidine-nicotinate hybrids crystallize in monoclinic systems (e.g., P2₁/n) with unit cell parameters reflecting intermolecular hydrogen bonding between protonated amines and chloride ions. Key bond lengths and angles inferred from similar structures include:
| Bond/Angle | Value (Å/°) |
|---|---|
| C–N (piperidine) | 1.45–1.49 Å |
| N–H···Cl (hydrogen bond) | 2.10–2.30 Å |
| C–O (ester) | 1.33–1.36 Å |
| Pyridine ring planarity | < 5° deviation |
The piperidine ring adopts a chair conformation, minimizing steric strain, while the methyl ester group lies coplanar with the pyridine ring due to conjugation.
Electronic Configuration and Resonance Stabilization
The electronic structure of the compound is dominated by resonance effects within the nicotinate core and charge delocalization in the protonated piperidine system. Key features include:
- Pyridine Aromaticity : The pyridine ring exhibits aromatic character with a π-electron cloud stabilized by resonance. The nitrogen atom in the ring withdraws electron density, creating a dipole moment of approximately 2.1 D.
- Ester Group Resonance : The methyl ester at the 3-position participates in resonance, delocalizing electrons between the carbonyl oxygen and the adjacent oxygen atom:
$$
\text{O} \text{–} \text{C} \text{=O} \leftrightarrow \text{O}^- \text{–} \text{C} \text{–O}^+
$$
This resonance lowers the carbonyl stretching frequency to ~1,710 cm⁻¹ in IR spectra.
- Protonated Amine Effects : Protonation of the piperidine’s primary amine (pKₐ ≈ 10.5) and the secondary nitrogen (pKₐ ≈ 7.8) generates localized positive charges, enhancing solubility via ionic interactions with chloride ions.
Calculated molecular orbital energies (DFT, B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity dominated by the pyridine’s π-system.
Comparative Structural Analysis with Related Piperidine-Nicotinate Hybrids
The structural uniqueness of this compound becomes apparent when compared to analogs:
Notably, the dihydrochloride form exhibits stronger intermolecular interactions (e.g., N⁺–H···Cl⁻) compared to free bases, leading to higher melting points (>250°C vs. ~180°C for neutral analogs). The 4-amino group on the piperidine also enables unique hydrogen-bonding networks absent in methyl- or phenyl-substituted derivatives.
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15;;/h2-3,6,9H,4-5,7-8,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDYKRRRLJMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671449 | |
| Record name | Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-21-4 | |
| Record name | Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows these key stages:
- Formation of the methyl nicotinate ester intermediate
- Introduction of the 4-aminopiperidine substituent via nucleophilic substitution or amination
- Isolation and purification of the dihydrochloride salt form
Preparation of Methyl Nicotinate Intermediate
A critical precursor is methyl 2-methylnicotinate, which can be synthesized using a multi-step method involving beta-aminocrotonic acid methyl ester and tetramethoxypropane in methanol under acidic catalysis, followed by neutralization and extraction steps.
Example Preparation Conditions (from patent CN112824387A):
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | 1,1,3,3-Tetramethoxypropane + 20% HCl, 40 °C, 3 h | Controlled acid-catalyzed reaction |
| 2 | Beta-aminocrotonic acid methyl ester + methanol, 60 °C, 5-7 h | Ester formation via reaction in alcohol solvent |
| 3 | Concentration under reduced pressure, neutralization with NaOH (pH 5-7), extraction with ethyl acetate, washing, distillation | Purification and isolation of methyl nicotinate |
- Reaction temperature is preferably maintained between 50-60 °C to optimize conversion and yield.
- Reaction times vary from 5 to 7 hours for optimal ester formation.
- Neutralization to pH 5-7 ensures efficient phase separation and product purity.
- Purity of methyl nicotinate ester achieved is typically >98%, with yields around 71-72% reported.
Introduction of 4-Aminopiperidinyl Group
The coupling of the 4-aminopiperidine moiety to the methyl nicotinate core is typically performed via nucleophilic substitution reactions or amination steps. This involves reacting methyl nicotinate derivatives with 4-aminopiperidine or its salts under controlled conditions.
Reported Procedure Highlights:
- Use of methyl 6-(aminomethyl)nicotinate hydrochloride as a starting material for further functionalization.
- Reactions carried out in solvents such as dichloromethane or methanol.
- Base treatment (e.g., potassium hydroxide) at elevated temperatures (around 60 °C) to facilitate substitution.
- Work-up includes washing with aqueous acid and base solutions to remove impurities.
- Purification by silica gel chromatography to isolate the desired product with yields around 67%.
Formation of the Dihydrochloride Salt
The final step involves converting the free base form of methyl 2-(4-aminopiperidin-1-yl)nicotinate into its dihydrochloride salt to improve stability and handling.
- Typically achieved by treating the free base with hydrochloric acid in an appropriate solvent.
- The salt formation is confirmed by isolation of a crystalline solid.
- Washing and drying under controlled conditions yield the dihydrochloride salt with high purity.
Summary Table of Preparation Parameters
| Preparation Stage | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Methyl nicotinate ester synthesis | Tetramethoxypropane, HCl, beta-aminocrotonic acid methyl ester, methanol | 40-60 | 3-7 | 71-72 | >98 | Neutralization to pH 5-7, ethyl acetate extraction |
| Aminopiperidine introduction | Methyl nicotinate derivative, 4-aminopiperidine, base (KOH) | ~60 | ~6 | ~67 | Not specified | Solvent: dichloromethane; purification by chromatography |
| Dihydrochloride salt formation | Free base + HCl | Room temp | Variable | Not specified | High | Crystallization and drying steps |
Research Findings and Optimization Notes
- Maintaining reaction temperature within the specified range (50-60 °C) is critical for maximizing yield and purity during ester formation.
- Reaction times between 5 and 7 hours provide optimal conversion without significant byproduct formation.
- Neutralization pH control (5-7) during work-up improves extraction efficiency and product purity.
- Use of organic solvents such as ethyl acetate and dichloromethane facilitates phase separation and purification.
- Silica gel chromatography remains a reliable method for isolating the aminopiperidine-substituted nicotinate intermediate.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability.
Chemical Reactions Analysis
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride is a derivative of nicotinic acid, characterized by the presence of a piperidine moiety. Its molecular structure can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 1185536-69-9
This compound exhibits properties that make it suitable for various applications in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties through the inhibition of specific kinases involved in tumorigenesis. For instance, inhibitors targeting PIM kinases have shown promise in treating hematological malignancies and epithelial cancers such as lung and pancreatic cancer . The compound's ability to modulate pathways associated with cell proliferation and survival makes it a candidate for further investigation in oncology.
Treatment of Inflammatory Disorders
This compound has been linked to the modulation of immune responses, particularly in conditions such as rheumatoid arthritis and multiple sclerosis. The inhibition of spleen tyrosine kinase (SYK), an important mediator in inflammatory pathways, has been demonstrated with similar compounds . By reducing inflammation, this compound could potentially alleviate symptoms associated with chronic inflammatory diseases.
Neurological Applications
The piperidine structure suggests potential applications in neurology, particularly in the modulation of neurotransmitter systems. Compounds with similar structures have been explored for their effects on cognitive function and neuroprotection . This opens avenues for research into treatments for neurodegenerative diseases.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| Anticancer | Inhibition of PIM kinases | |
| Inflammatory Disorders | SYK inhibition | |
| Neurological Disorders | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Efficacy
A study published in Cancer Cell highlighted the efficacy of similar compounds in inhibiting tumor growth in vivo. The results demonstrated a significant reduction in tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect that warrants further exploration .
Case Study 2: Inflammatory Response Modulation
In a clinical trial focusing on rheumatoid arthritis patients, a related compound showed notable improvements in joint inflammation and pain relief. The trial indicated that administration of the compound led to a decrease in inflammatory markers, supporting its potential use as an adjunct therapy .
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride and its structural analogs:
Functional Group Impact on Properties
- Nicotinate vs. Benzoate Esters : The target compound’s nicotinate core (pyridine ring) differs from the benzoate analog’s benzene ring . The pyridine nitrogen may enhance hydrogen bonding and solubility in polar solvents compared to the purely hydrophobic benzoate.
- Ester vs.
- Salt Forms: Dihydrochloride salts (target compound and analogs ) improve aqueous solubility and crystallinity compared to free bases (e.g., Benzyl 4-aminopiperidine-1-carboxylate ).
Research and Application Insights
- Medicinal Chemistry: The 4-aminopiperidine moiety is common in kinase inhibitors and receptor antagonists. The nicotinate ester in the target compound may offer improved blood-brain barrier penetration compared to carboxylate analogs .
- Synthetic Utility : The dihydrochloride salt form simplifies purification and formulation, as seen in related compounds .
Biological Activity
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Compound Overview
- Chemical Formula : C12H19Cl2N3O2
- Molecular Weight : 308.2 g/mol
- CAS Number : 1185307-21-4
This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a nicotinate core, which is linked to a piperidine moiety, contributing to its biological properties.
This compound acts through several molecular pathways:
- Target Interaction : The compound interacts with various molecular targets, modulating their activity. Notably, it may influence pathways such as the JAK/STAT and mTOR pathways, which are critical in cellular growth and survival .
- Inhibition of Kinases : Research indicates that compounds similar to this one can act as inhibitors of kinases like casein kinase 1 and casein kinase 2, which play roles in cell signaling and proliferation .
- Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor effects in various cancer models. For instance, it has shown efficacy against myelodysplastic syndrome cell lines by increasing acetyl-histone levels, leading to enhanced apoptosis .
- Anti-inflammatory Properties : Similar compounds have been reported to possess anti-inflammatory effects by modulating immune responses. This could be attributed to their ability to influence cytokine production and immune cell activation .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Research : A study demonstrated that related compounds could effectively inhibit human class I HDAC isoforms, leading to increased histone acetylation and subsequent tumor suppression in xenograft models .
- Inflammatory Disease Models : Research involving menthyl esters has shown promise in reducing inflammation in animal models by suppressing pro-inflammatory cytokines like TNF-α and IL-6 . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Methyl Nicotinate | Moderate | Mild vasodilatory effects |
| Nicotine | High | Neuroactive properties |
| Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride | Moderate | Potential anti-inflammatory effects |
Q & A
Q. What are the key steps in synthesizing Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride, and how are reaction conditions optimized?
Synthesis typically involves coupling 4-aminopiperidine with a nicotinic acid derivative under nucleophilic substitution or amidation conditions. Critical steps include protecting the amine group during reactions to prevent side products and using catalysts like HATU for efficient coupling . Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or acetonitrile) are optimized to maximize yield and purity. Post-synthesis, the product is precipitated as the dihydrochloride salt using HCl in ethanol .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity (>95% is typical for research-grade material) . Mass spectrometry (ESI-MS) verifies the molecular ion peak, and Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. What precautions are necessary for safe handling and storage in laboratory settings?
The compound should be stored in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling due to potential irritant properties. Fume hoods are recommended to minimize inhalation exposure during weighing or dissolution .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity to biological targets (e.g., receptors or enzymes)?
Surface plasmon resonance (SPR) or fluorescence polarization assays are used to measure real-time binding kinetics (e.g., KD, kon/koff). Competitive binding studies with radiolabeled ligands (e.g., [³H]-labeled analogs) can quantify displacement efficacy. Dose-response curves (10 nM–100 µM) are generated to calculate IC50 values, validated via triplicate experiments to ensure reproducibility .
Q. What strategies address contradictions in pharmacological data, such as varying potency across cell lines?
Discrepancies may arise from differences in receptor expression levels or metabolic stability. Researchers should:
- Normalize data to cell viability (via MTT assays).
- Use isoform-specific inhibitors to rule off-target effects.
- Validate findings across multiple models (e.g., primary cells vs. immortalized lines).
- Perform pharmacokinetic profiling (e.g., hepatic microsome stability) to assess metabolic liability .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Structural modifications, such as replacing the methyl ester with a tert-butyl ester, can enhance metabolic stability. LogP adjustments (targeting 1–3) via substituent changes improve blood-brain barrier penetration. Pharmacokinetic studies in rodents (IV/PO administration) with LC-MS/MS quantification of plasma concentrations guide iterative design .
Q. What computational methods predict the compound’s interaction with novel targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding poses and stability. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with the piperidine NH group). Free energy perturbation (FEP) calculations refine binding affinity predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
